Tabun

Environmental persistence Volatility Exposure assessment

Tabun (military designation GA, ethyl N,N-dimethylphosphoramidocyanidate) is the prototypical compound of the G-series organophosphate nerve agents, first synthesized in 1936 by Dr. Gerhard Schrader.

Molecular Formula C5H11N2O2P
Molecular Weight 162.13 g/mol
CAS No. 77-81-6
Cat. No. B1200054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabun
CAS77-81-6
SynonymsN,N-dimethylamido-O-ethyl cyanophosphate
tabun
Molecular FormulaC5H11N2O2P
Molecular Weight162.13 g/mol
Structural Identifiers
SMILESCCOP(=O)(C#N)N(C)C
InChIInChI=1S/C5H11N2O2P/c1-4-9-10(8,5-6)7(2)3/h4H2,1-3H3
InChIKeyPJVJTCIRVMBVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityReadily soluble in organic solvents.
In water, 9.8X10+4 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





Tabun (GA) CAS 77-81-6: Properties, Synthesis, and Procurement of the G-Series Prototype Organophosphate Nerve Agent


Tabun (military designation GA, ethyl N,N-dimethylphosphoramidocyanidate) is the prototypical compound of the G-series organophosphate nerve agents, first synthesized in 1936 by Dr. Gerhard Schrader [1]. It is a viscous, colorless to brown liquid with a faint fruity odor, and it is miscible with water and most organic solvents . Its key physical properties include a vapor pressure of 0.07 mmHg at 25°C, a liquid density of 1.0887 g/cm³, and a boiling point of 247.5°C [2]. Unlike many organophosphate pesticides, Tabun contains a stable C-P bond, making it resistant to environmental degradation [1]. It is a chiral molecule with enantiomer-specific toxicity [3]. As a Schedule 1 chemical under the Chemical Weapons Convention, its production and distribution are strictly regulated, and it is only available for research purposes through specialized vendors and government-approved facilities [4].

Why Tabun (CAS 77-81-6) Cannot Be Substituted: Quantifiable Differences in Persistence, Reactivation Resistance, and Synthesis


Generic substitution of Tabun with other G-series nerve agents like Sarin (GB) or Soman (GD) is not scientifically valid due to quantifiable differences in key physicochemical and biochemical parameters. Sarin evaporates 36 times faster than Tabun at room temperature, directly impacting experimental design for environmental persistence and vapor exposure studies [1]. Biochemically, Tabun is a phosphoramidate, not a phosphonate like Sarin or Soman, leading to a unique aging and reactivation profile [2]. Specifically, human acetylcholinesterase (AChE) inhibited by Tabun is markedly more resistant to reactivation by standard oxime antidotes like obidoxime compared to Sarin-inhibited AChE [2]. This property makes it an essential, non-substitutable standard for research into novel, broad-spectrum reactivators. Finally, from a procurement standpoint, the unique synthetic route and impurity profile of Tabun are critical for forensic attribution studies, where even close analogs like Ethyltabun (EGA) yield distinct chemical attribution signatures [3].

Quantitative Evidence for Tabun (GA) Differentiation Against Sarin (GB), Soman (GD), and VX


Tabun vs. Sarin: Lower Vapor Pressure and Persistence Defines Exposure Scenario

Tabun is significantly less volatile than Sarin. A direct comparative review states that Sarin (GB) evaporates 36 times faster than Tabun (GA) at room temperature [1]. This is supported by vapor pressure measurements: Tabun has a vapor pressure of 0.07 mmHg at 25°C [2], while Sarin's vapor pressure is reported as 2.9 mmHg at 25°C [3]. This quantifies the difference in volatility that defines their respective use cases and environmental behavior.

Environmental persistence Volatility Exposure assessment

Tabun vs. Sarin/Soman: Resistance to Oxime Reactivation Dictates Antidote Research Needs

Human acetylcholinesterase (AChE) inhibited by Tabun is highly resistant to reactivation by standard oxime antidotes. A 2007 kinetic study found that Tabun-inhibited human AChE was 'rather resistant towards reactivation by oximes' such as obidoxime, TMB-4, MMB-4, HI 6, and HLö 7 [1]. This is in stark contrast to Sarin-inhibited AChE, which is generally more susceptible to oxime-induced reactivation [1]. Furthermore, a 2016 study on 31 bispyridinium oximes confirmed the inability to find a single broad-spectrum reactivator effective for Tabun-, Cyclosarin-, and Paraoxon-inhibited AChE [2].

Antidote development AChE reactivation Oxime efficacy

Tabun Enantiomers: P(-)-Tabun is the Primary Contributor to Inhibitory Potency

Tabun's chiral center at the phosphorus atom leads to significant differences in the inhibitory potency of its enantiomers. A 2010 study isolated the enantiomers with >99.9% optical purity and determined their kinetic constants against human AChE. The results show a 'large difference in the inhibitory potency between (-)- and (+)-tabun' [1]. The study also suggests that the observed reactivation of the (+)-tabun preparation may be partly due to residual contamination by the more potent (-)-enantiomer, highlighting the extreme stereoselectivity of the biological target [1].

Stereoselectivity Enantiomer potency Inhibition kinetics

Tabun vs. VX and Sarin: Intermediate Dermal Toxicity Profile for Route-Specific Research

Tabun possesses a unique position in the toxicity spectrum among nerve agents, which is dependent on the route of exposure. A 2020 analytical study notes that 'the dermal toxicity of GA is in between those of VX and GB' [1]. While VX is the most toxic via dermal absorption due to its extremely low volatility, and Sarin is primarily an inhalation hazard due to its high volatility, Tabun's intermediate profile makes it a distinct model for studying percutaneous toxicity and decontamination methods.

Toxicity Route of exposure Risk assessment

Tabun vs. Sarin: Unique Analytical Challenge Necessitating Method Development

The direct, sensitive analysis of intact Tabun in aqueous media is challenging due to its hydrolysis. A 2020 method development study established that by derivatizing Tabun with 2-[(Dimethylamino)methyl]phenol (2-DMAMP), the derivatized product was more stable and could be detected with nearly 'two orders of magnitude more sensitive' than intact Tabun via LC-ESI(+)-MS/MS [1]. This method achieved a limit of detection (LOD) of 10 pg/mL in drinking water, which the authors state 'is more sensitive than any other LC-MS or GC-MS-based method' for Tabun [1]. The method was also found to be useful for enhancing sensitivity for other G-agents like GB, GD, and GF, but the unique hydrolysis susceptibility of Tabun makes such method development paramount.

Analytical chemistry LC-MS/MS Trace detection

Tabun (GA) Application Scenarios in Research and Industrial Procurement


Development and Evaluation of Broad-Spectrum Oxime Antidotes

Tabun is an essential tool in the screening cascade for novel oxime reactivators. Its unique resistance to standard oximes like obidoxime and pralidoxime makes it a 'worst-case scenario' for reactivation studies. A compound that fails to reactivate Tabun-inhibited AChE cannot be considered a broad-spectrum antidote, regardless of its efficacy against Sarin or VX [1]. This necessitates the procurement of high-purity Tabun for in vitro kinetic assays and in vivo efficacy studies in appropriate animal models.

Analytical Reference Standard for Forensic Attribution and Trace Detection

Due to its specific synthetic pathways and unique chemical attribution signatures (CAS), Tabun is a critical reference material for forensic laboratories. Methods using high-resolution GC×GC-TOFMS can differentiate Tabun from close analogs like Ethyltabun (EGA) based on distinct impurity profiles, with multivariate classification models achieving up to 100% accuracy for source apportionment [2]. Furthermore, the development of ultra-sensitive detection methods in environmental matrices, such as the derivatization-based LC-MS/MS assay achieving a 10 pg/mL LOD in drinking water, requires a pure analytical standard of Tabun for method validation and calibration [3].

Decontamination and Personal Protective Equipment (PPE) Testing

Tabun's intermediate volatility and dermal toxicity profile place it in a distinct category between Sarin and VX for percutaneous hazard. This makes it a mandatory challenge agent for testing the efficacy of decontamination solutions and the permeation resistance of PPE materials [4]. Studies on the dermal absorption and barrier function of fabrics and creams against nerve agents require Tabun to represent a specific class of threat that is more persistent than Sarin but less so than VX, providing a critical data point for comprehensive protective material evaluation.

Enantioselective Toxicology and Biochemical Mechanism Studies

The pronounced stereoselectivity of Tabun's inhibition of AChE makes it a valuable probe for studying enantiomer-specific interactions at the enzyme's active site. The availability of well-characterized, enantiopure standards of (-)- and (+)-Tabun allows researchers to dissect the contributions of individual stereoisomers to the overall toxicological profile [5]. This is crucial for understanding the structure-activity relationship of phosphoramidate inhibitors and for developing stereoselective therapeutic or decontamination strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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